molecular formula C18H19BrN6 B2891726 6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine CAS No. 2415465-06-2

6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine

Cat. No.: B2891726
CAS No.: 2415465-06-2
M. Wt: 399.296
InChI Key: CITGLJSQDLYUQV-UHFFFAOYSA-N
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Description

6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a bromine atom, multiple methyl groups, and a pyrazinyl-substituted azetidine ring attached to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving suitable starting materials.

    Substitution with Pyrazinyl Group: The pyrazinyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N,N,N-trimethylhexan-1-aminium bromide
  • 1-bromo-6-(trimethylammonium)hexyl bromide

Uniqueness

6-bromo-N,5,7-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine is unique due to its specific structural features, such as the combination of a bromine atom, multiple methyl groups, and a pyrazinyl-substituted azetidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

6-bromo-N,5,7-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6/c1-11-14-4-5-15(23-18(14)22-12(2)17(11)19)24(3)13-9-25(10-13)16-8-20-6-7-21-16/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITGLJSQDLYUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=NC(=C1Br)C)N(C)C3CN(C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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